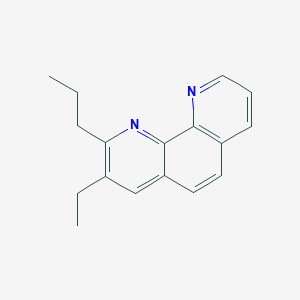

1,10-Phenanthroline, 3-ethyl-2-propyl-

Description

Historical Development and Significance of the 1,10-Phenanthroline (B135089) Core in Chemical Sciences

The parent compound, 1,10-phenanthroline, is a heterocyclic organic compound that has been a cornerstone in coordination chemistry for decades. wikipedia.org It is a white solid soluble in organic solvents and forms strong, stable complexes with a wide variety of metal ions through its two nitrogen atoms. wikipedia.orgsciencemadness.org The rigid, planar structure of the phenanthroline core makes it an excellent chelating ligand, forming stable five-membered rings with metal ions. wikipedia.org

The significance of 1,10-phenanthroline extends across numerous scientific disciplines. Its metal complexes are integral to various applications, including:

Analytical Chemistry: The formation of intensely colored complexes, such as the deep red ferroin (B110374) complex with Fe(II), allows for the sensitive photometric determination of metal ions. wikipedia.orgchembk.com

Catalysis: Transition metal complexes of phenanthroline and its derivatives are employed as catalysts in a range of organic reactions. chembk.com

Materials Science: The unique photophysical and electronic properties of phenanthroline-based materials have led to their use in the development of metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com

Biochemistry: Certain phenanthroline complexes can interact with DNA, leading to their investigation in the context of drug development. wikipedia.org

The versatility of the 1,10-phenanthroline scaffold has spurred extensive research into its functionalization, with derivatives being synthesized to fine-tune its properties for specific applications. tandfonline.comnih.gov

Overview of Alkyl-Substituted Nitrogen Heterocycles in Contemporary Research

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl substituents onto these heterocyclic rings is a fundamental strategy for modifying their physical and chemical properties. These modifications can influence a molecule's steric and electronic characteristics, which in turn can affect its reactivity, solubility, and biological activity.

In contemporary research, the strategic placement of alkyl groups on nitrogen heterocycles is a key aspect of rational drug design and catalyst development. By altering the size, shape, and electron-donating ability of the molecule, scientists can optimize its function for a specific purpose.

Rationale for Academic Investigation of 1,10-Phenanthroline, 3-ethyl-2-propyl-

While specific research on 1,10-Phenanthroline, 3-ethyl-2-propyl- is not widely published, the rationale for its academic investigation can be inferred from established principles of physical organic and coordination chemistry.

The introduction of ethyl and propyl groups at the 2 and 3 positions of the 1,10-phenanthroline ring is expected to induce significant steric and electronic changes.

Steric Effects: The propyl group at the 2-position and the ethyl group at the 3-position introduce steric bulk near the nitrogen donor atoms. This steric hindrance can be expected to influence the coordination geometry of metal complexes formed with this ligand. For instance, bulky substituents at the 2,9-positions are known to favor trigonal or tetrahedral coordination geometries over the octahedral geometry often seen with unsubstituted phenanthroline. wikipedia.org

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This would increase the electron density on the phenanthroline ring system and, consequently, increase the basicity (pKa) of the nitrogen atoms. This enhanced basicity could lead to stronger coordination with metal ions.

Based on the expected steric and electronic effects, several hypotheses can be made regarding the structure-property relationships of 1,10-Phenanthroline, 3-ethyl-2-propyl-:

Modified Reactivity: The increased electron density from the alkyl groups may alter the reactivity of the phenanthroline ring in electrophilic aromatic substitution reactions.

Altered Complex Stability: The combination of increased basicity (electronic effect) and steric hindrance (steric effect) would likely result in a unique profile of metal ion complex stability and selectivity compared to the parent phenanthroline.

Solubility Changes: The presence of the alkyl groups would increase the lipophilicity of the molecule, leading to greater solubility in nonpolar organic solvents and decreased solubility in water. sciencemadness.org

The design of phenanthroline-based ligands is a dynamic area of research. nih.gov Ligands are often tailored with specific substituents to achieve desired outcomes, such as enhanced luminescence, specific catalytic activity, or selective metal ion recognition. 1,10-Phenanthroline, 3-ethyl-2-propyl- fits within this landscape as a ligand with a unique combination of steric and electronic properties. Its study would contribute to a more comprehensive understanding of how asymmetric alkyl substitution patterns influence the behavior of phenanthroline-based systems.

Data Tables

Properties of 1,10-Phenanthroline

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂ | chemicalbook.com |

| Molar Mass | 180.21 g/mol | sciencemadness.org |

| Appearance | White to light yellow crystalline powder | chemicalbook.com |

| Melting Point | 117 °C (anhydrous) | chemicalbook.com |

| Boiling Point | > 300 °C | nih.gov |

| Solubility | Soluble in alcohol and acetone | chembk.com |

| pKa (of conjugate acid) | 4.86 | sciencemadness.org |

Hypothesized Effects of 2-propyl and 3-ethyl Substitution

| Property | Expected Effect | Rationale |

| Basicity (pKa) | Increase | Electron-donating nature of alkyl groups increases electron density on the nitrogen atoms. |

| Lipophilicity | Increase | Addition of nonpolar alkyl groups. |

| Steric Hindrance around N-donors | Significant | Presence of a propyl group at the 2-position and an ethyl group at the 3-position. |

| Coordination Geometry of Metal Complexes | Potentially distorted from octahedral | Steric clash between the alkyl groups and other ligands in the coordination sphere. |

Classical Approaches to Phenanthroline Synthesis and Their Adaptations for Alkyl Substitution

Traditional methods for building the heterocyclic core of phenanthroline often involve harsh conditions and multiple steps. However, their adaptability for creating alkyl-substituted variants keeps them relevant in synthetic chemistry.

Modified Skraup-Type Reactions for Substituted Quinoline (B57606) Precursors

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net To synthesize a phenanthroline, this method is typically used to first construct a substituted quinoline, which then undergoes further cyclization steps.

For a target like 3-ethyl-2-propyl-1,10-phenanthroline, a multi-step approach would be necessary. The synthesis would begin not with the phenanthroline itself, but with the creation of a specific 8-aminoquinoline (B160924) precursor. A critical adaptation of the Skraup reaction allows for the introduction of substituents into the newly formed hetero-ring. Instead of glycerol, a substituted α,β-unsaturated aldehyde or ketone is used. researchgate.net This modification, however, remains an indirect and often low-yielding route to complex phenanthrolines, as it requires the careful design and synthesis of the appropriate acyclic precursor to build the first substituted quinoline ring.

Friedländer Condensation and Related Cyclization Pathways

The Friedländer synthesis offers a more direct and efficient route to substituted phenanthrolines. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. organic-chemistry.org This methodology has been successfully extended to the one-step synthesis of various alkyl-substituted 1,10-phenanthrolines. nih.gov

The key precursor for this approach is typically 8-amino-7-quinolinecarbaldehyde. nih.govresearchgate.net To obtain the desired 3-ethyl-2-propyl substitution pattern, this quinoline derivative would be reacted with an asymmetric ketone, specifically 4-heptanone (propyl ethyl ketone). The reaction proceeds via a base-catalyzed condensation, where the α-methylene carbon of the ethyl group and the carbonyl carbon of the ketone react with the amino and aldehyde functionalities of the quinoline precursor, respectively, to form the third aromatic ring. nih.gov

Table 1: Proposed Friedländer Synthesis for 1,10-Phenanthroline, 3-ethyl-2-propyl-

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 8-amino-7-quinolinecarbaldehyde | 4-Heptanone | Base-catalyzed (e.g., KOH or NaOH), heat | 1,10-Phenanthroline, 3-ethyl-2-propyl- |

This approach is highly advantageous as it constructs the fully substituted target molecule in a single cyclization step from readily accessible precursors.

Modern Catalytic Functionalization Techniques for the Phenanthroline Scaffold

Modern synthetic chemistry increasingly favors methods that functionalize a pre-existing aromatic scaffold, offering greater efficiency and modularity. These techniques are particularly useful for phenanthrolines, though they can present unique challenges.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To synthesize 3-ethyl-2-propyl-1,10-phenanthroline using this approach, one would typically start with a dihalogenated phenanthroline, such as 2,3-dichloro- or 2,3-dibromo-1,10-phenanthroline.

A sequential Suzuki coupling could be envisioned, first reacting the dihalophenanthroline with propylboronic acid and then with ethylboronic acid (or vice-versa) under palladium catalysis to install the alkyl groups. Similar strategies could employ Stille coupling (with organotin reagents) or Negishi coupling (with organozinc reagents).

A significant challenge in this approach is the inherent nature of phenanthroline as a strong chelating ligand for transition metals. The phenanthroline substrate can bind to and deactivate the palladium catalyst, thereby inhibiting the cross-coupling reaction. Overcoming this often requires careful selection of ancillary ligands, the use of amine co-catalysts to prevent catalyst deactivation, or employing more robust catalyst systems. nih.gov

Table 2: Comparison of Potential Cross-Coupling Reactions for Phenanthroline Alkylation

| Reaction Name | Alkyl Source | Typical Catalyst/Ligand | Key Considerations |

| Suzuki | Alkylboronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Requires base; boronic acids are generally stable. |

| Heck | Alkene (e.g., propene, ethene) | Pd(OAc)₂, phosphine ligands | Typically forms C(sp²)-C(sp²) bonds; less common for direct alkylation. |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Forms C-C triple bonds, would require subsequent reduction steps. |

Visible Light Photoredox Catalysis in Phenanthroline Derivatization

Visible light photoredox catalysis has emerged as a mild and powerful method for generating reactive radical intermediates, enabling a wide range of chemical transformations. scispace.combeilstein-journals.org This technique can be applied to the functionalization of heterocycles like phenanthroline, often under transition-metal-free conditions, which circumvents the catalyst inhibition problem seen in palladium catalysis. mdpi.com

For the synthesis of 3-ethyl-2-propyl-1,10-phenanthroline, a photoredox-catalyzed approach could involve the reaction of a halogenated phenanthroline (e.g., 3-bromo-1,10-phenanthroline) with a source of ethyl or propyl radicals. These radicals can be generated from precursors like alkyl carboxylic acids (via oxidative decarboxylation) or alkyl silicates. The reaction is initiated by a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and engages in a single-electron transfer (SET) process to generate the necessary radical species. mdpi.comresearchgate.netmdpi.com This strategy allows for the formation of C-C bonds under exceptionally mild conditions. researchgate.net

Table 3: Common Photocatalysts and Their Redox Potentials

| Photocatalyst | E₁/₂ [M*⁺/M] (V vs SCE) | E₁/₂ [M⁺/M] (V vs SCE) |

| Ru(bpy)₃²⁺ | -0.81 | +1.29 |

| Ir(ppy)₃ | -1.73 | +0.77 |

| Eosin Y | -0.78 | +1.05 |

| Rhodamine 6G | -0.85 | +1.15 |

Data sourced from studies on photoredox-catalyzed reactions. mdpi.com

Direct C-H Activation and Functionalization Strategies at Aromatic Positions

Direct C-H activation is a highly sought-after synthetic strategy that aims to form new bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized substrates like halides. acs.orgacs.org This approach offers significant improvements in step- and atom-economy. scielo.br

For phenanthrolines, Minisci-type reactions are a relevant example of C-H functionalization, where radical species are added to the protonated heteroaromatic ring. acs.org Applying this to the target molecule would involve generating ethyl and propyl radicals in the presence of 1,10-phenanthroline under acidic conditions.

However, a major hurdle for direct C-H activation is controlling the regioselectivity. The phenanthroline scaffold has multiple C-H bonds, and achieving selective and sequential functionalization at the C2 and C3 positions to install two different alkyl groups is a formidable challenge. While methods for direct arylation of phenanthrolines have been developed, selective dialkylation at adjacent positions remains an area of ongoing research. nih.gov This strategy, while conceptually elegant, currently lacks the precision required for the unambiguous synthesis of 3-ethyl-2-propyl-1,10-phenanthroline.

An in-depth look into the synthetic strategies for 1,10-Phenanthroline, 3-ethyl-2-propyl-, a specific chiral alkyl-substituted phenanthroline, reveals a landscape of advanced organic chemistry techniques. The synthesis of such tailored phenanthroline derivatives is crucial for their application in various fields, including catalysis and materials science, where the precise three-dimensional arrangement of substituents can significantly influence their properties. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

145829-27-2 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-ethyl-2-propyl-1,10-phenanthroline |

InChI |

InChI=1S/C17H18N2/c1-3-6-15-12(4-2)11-14-9-8-13-7-5-10-18-16(13)17(14)19-15/h5,7-11H,3-4,6H2,1-2H3 |

InChI Key |

PQPUKPBIXQHVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C2C=CC3=C(C2=N1)N=CC=C3)CC |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation Studies of 1,10 Phenanthroline, 3 Ethyl 2 Propyl

Ligand Design Principles and Chelation Properties of Phenanthroline Derivatives

The design of phenanthroline-based ligands is a strategic approach to modulate the properties of metal complexes. The parent 1,10-phenanthroline (B135089) is a bidentate ligand that forms stable five-membered chelate rings with a wide variety of metal ions. The introduction of substituents onto the phenanthroline core can significantly alter its coordination behavior through a combination of electronic and steric effects.

Electronic Effects: Substituents can be either electron-donating or electron-withdrawing. Alkyl groups, such as the ethyl and propyl groups in 1,10-phenanthroline, 3-ethyl-2-propyl-, are electron-donating. This increases the electron density on the nitrogen donor atoms, enhancing the ligand's basicity and generally leading to the formation of more stable metal complexes. chempap.org The increased electron density on the metal center in such complexes can also influence their redox properties, typically making oxidation processes more facile. researchgate.net

Steric Effects: The size and position of substituents play a crucial role in determining the coordination geometry of the resulting metal complexes. researchgate.net Bulky substituents at the 2 and 9 positions, adjacent to the nitrogen donors, can create significant steric hindrance. wikipedia.org This steric clash can prevent the formation of highly symmetric, saturated coordination spheres (e.g., tris-phenanthroline complexes) and favor lower coordination numbers or distorted geometries. wikipedia.org For 1,10-phenanthroline, 3-ethyl-2-propyl-, the propyl group at the 2-position is expected to introduce considerable steric bulk, while the ethyl group at the 3-position will have a less direct, but still influential, steric presence.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with substituted phenanthrolines typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition metals form a vast array of complexes with phenanthroline ligands. wikipedia.org The specific coordination environment is highly dependent on the metal ion's preferred geometry and the steric and electronic properties of the ligand.

The presence of the 2-propyl and 3-ethyl substituents on the 1,10-phenanthroline scaffold is expected to have a profound impact on the coordination geometry and stability of its metal complexes. The propyl group at the 2-position will introduce significant steric hindrance in the vicinity of one of the coordinating nitrogen atoms. This is analogous to the well-studied 2,9-dimethyl-1,10-phenanthroline (neocuproine), where the methyl groups prevent the formation of planar complexes and favor tetrahedral or distorted geometries. wikipedia.orgresearchgate.net

For a metal ion like Cu(I), which typically prefers a tetrahedral coordination environment, the steric bulk of the 2-propyl group in 1,10-phenanthroline, 3-ethyl-2-propyl- would likely favor the formation of a bis-ligand complex, [Cu(3-ethyl-2-propyl-phen)₂]⁺, with a distorted tetrahedral geometry. cmu.edunih.gov In the case of metal ions that prefer octahedral geometries, such as Fe(II) or Ni(II), the steric hindrance from the 2-propyl group would likely prevent the formation of a tris-ligand complex, [M(3-ethyl-2-propyl-phen)₃]²⁺. Instead, mono- or bis-ligand complexes with solvent molecules or other co-ligands occupying the remaining coordination sites are more probable. wikipedia.orgnih.gov For square-planar complexes, such as those formed by Pt(II), the steric hindrance could lead to significant distortions from planarity. nih.govrsc.org

| Metal Ion | 1,10-Phenanthroline (log K₁) | 2-Methyl-1,10-phenanthroline (log K₁) | 2,9-Dimethyl-1,10-phenanthroline (log K₁) |

|---|---|---|---|

| Cu(II) | 9.0 | 8.6 | 6.5 |

| Ni(II) | 8.6 | 8.1 | 6.9 |

| Co(II) | 7.25 | 6.7 | 5.8 |

| Zn(II) | 6.45 | 6.1 | 5.4 |

| Fe(II) | 5.9 | 5.5 | 4.2 |

Data are representative and compiled from various sources for illustrative purposes. Actual values can vary with experimental conditions. The general trend shows a decrease in stability with increased steric hindrance at the 2 and 9 positions.

Substituted phenanthroline ligands can act as building blocks for both mononuclear and polynuclear metal complexes. Mononuclear complexes are typically formed when the ligand chelates to a single metal center. journalirjpac.com However, under appropriate conditions, these mononuclear units can assemble into more complex polynuclear architectures, such as dinuclear or polynuclear chains. acs.org This can occur through bridging ligands or, in some cases, through metal-metal interactions. The asymmetric nature of 1,10-phenanthroline, 3-ethyl-2-propyl- could lead to the formation of interesting polynuclear structures with unique topologies, as the steric environment on one side of the ligand is different from the other.

The redox properties of metal complexes with substituted phenanthrolines are of significant interest for applications in catalysis and materials science. The electron-donating alkyl groups in 1,10-phenanthroline, 3-ethyl-2-propyl- are expected to increase the electron density at the metal center. researchgate.net This generally makes the oxidation of the metal ion (e.g., M(II) to M(III)) easier, resulting in a shift of the redox potential to less positive values compared to the corresponding complex with unsubstituted phenanthroline. chempap.org Conversely, reduction processes would be expected to become more difficult.

The steric environment created by the 2-propyl group can also influence the redox behavior. For example, in copper complexes, the preferred tetrahedral geometry of Cu(I) and the often square-pyramidal or octahedral geometry of Cu(II) mean that a significant structural rearrangement accompanies the redox change. researchgate.net The steric bulk of the 2-propyl substituent would likely stabilize the tetrahedral Cu(I) state, thus influencing the Cu(II)/Cu(I) redox potential.

| Complex | Redox Couple | Potential (V vs. SCE) |

|---|---|---|

| [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | +1.06 |

| [Fe(5-nitro-phen)₃]²⁺ | Fe(III)/Fe(II) | +1.25 |

| [Fe(4,7-dimethyl-phen)₃]²⁺ | Fe(III)/Fe(II) | +0.98 |

| [Co(phen)₃]²⁺ | Co(III)/Co(II) | +0.37 |

| [Co(4,7-dimethyl-phen)₃]²⁺ | Co(III)/Co(II) | +0.30 |

Data are representative and compiled from various sources for illustrative purposes. Actual values can vary with experimental conditions and solvent. chempap.org

The coordination chemistry of lanthanides and actinides with phenanthroline-based ligands is a field of active research, particularly in the context of nuclear waste reprocessing and the separation of these f-block elements. acs.orgnih.gov Lanthanide and actinide ions are hard Lewis acids and typically have high coordination numbers (8-10).

The complexation of 1,10-phenanthroline, 3-ethyl-2-propyl- with lanthanide and actinide ions would be influenced by both the electronic and steric properties of the ligand. The electron-donating alkyl groups would favor complexation. However, the large ionic radii of the f-block elements might accommodate the steric bulk of the 2-propyl group more readily than smaller transition metal ions. The coordination number in such complexes would likely be high, with the phenanthroline derivative occupying two coordination sites and other ligands, such as nitrate (B79036) or water molecules, completing the coordination sphere. mdpi.comiaea.org

The subtle differences in ionic radii across the lanthanide series (the lanthanide contraction) can be exploited for separation purposes. The steric demands of the 2-propyl group in 1,10-phenanthroline, 3-ethyl-2-propyl- could potentially lead to selective complexation with larger, early lanthanides over the smaller, later ones. Furthermore, the softer nitrogen donors of the phenanthroline ligand, combined with harder donor atoms from other ligands, can lead to selective binding of actinides over lanthanides, as actinides have a greater degree of covalency in their bonding with soft donor atoms. acs.org

Lanthanide and Actinide Complexes

Luminescence Properties and Energy Transfer Mechanisms

There is no available information in the searched scientific literature regarding the luminescence properties or energy transfer mechanisms of metal complexes formed with 1,10-Phenanthroline, 3-ethyl-2-propyl-. While the luminescence of complexes with other substituted phenanthrolines, such as 2-(phenylethynyl)-1,10-phenanthroline and various imidazo-phenanthrolines, has been a subject of significant research, these findings cannot be directly extrapolated to the title compound. mdpi.commaynoothuniversity.ie The specific arrangement of the ethyl and propyl groups at the 3 and 2 positions would uniquely influence the electronic structure and, consequently, the luminescent behavior of its metal complexes. Without experimental or theoretical data, any discussion on this topic would be purely speculative.

Investigation of Selectivity in Metal Ion Binding and Separation

No studies investigating the selectivity of 1,10-Phenanthroline, 3-ethyl-2-propyl- in metal ion binding and separation were found in the available literature. The selectivity of a ligand is highly dependent on the steric and electronic environment of its coordination pocket. For instance, bulky substituents at the 2 and 9 positions of the phenanthroline ring are known to influence metal ion selectivity. nih.govnih.gov The ethyl and propyl groups in 1,10-Phenanthroline, 3-ethyl-2-propyl- would create a specific steric profile that would undoubtedly affect its binding preferences for different metal ions. However, without dedicated studies, it is not possible to provide any data or detailed analysis on its selectivity.

Mechanistic Investigations of Ligand Exchange and Complex Formation in Solution

Detailed mechanistic investigations, including kinetic and thermodynamic data for ligand exchange and complex formation involving 1,10-Phenanthroline, 3-ethyl-2-propyl-, are not available in the scientific literature. Such studies are crucial for understanding the stability and reactivity of metal complexes in solution, which is essential for their practical applications.

Solid-State and Solution-Phase Structural Dynamics and Conformational Analysis of Complexes

While the broader family of 1,10-phenanthroline derivatives has been extensively studied, the specific compound 1,10-Phenanthroline, 3-ethyl-2-propyl- appears to be a novel or under-researched ligand. The absence of published data prevents a detailed discussion of its coordination chemistry and the properties of its metal complexes as outlined. Further research, including the synthesis, characterization, and comprehensive study of its metal complexes, would be necessary to fill this knowledge gap.

Advanced Spectroscopic and Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-ethyl-2-propyl-1,10-phenanthroline and for probing its dynamic behaviors in solution.

The structural confirmation of 3-ethyl-2-propyl-1,10-phenanthroline is definitively achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques provide a complete picture of the proton and carbon environments and their connectivities.

In the ¹H NMR spectrum, the aromatic region would be expected to display a set of distinct multiplets corresponding to the six protons on the phenanthroline core. Due to the substitution at the 2 and 3 positions, all of these aromatic protons are chemically non-equivalent. The ethyl and propyl substituents would give rise to characteristic signals in the aliphatic region. The ethyl group would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, while the propyl group would show a triplet for the α-methylene protons, a sextet for the β-methylene protons, and a triplet for the terminal methyl protons.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the alkyl substituents.

Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling networks between adjacent protons, for instance, confirming the connectivity within the ethyl and propyl chains and between the aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection of the ethyl and propyl groups to the C3 and C2 positions of the phenanthroline ring, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-ethyl-2-propyl-1,10-phenanthroline in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | ~8.1 | C-4: ~136.0 |

| H-5 | ~7.8 | C-5: ~127.5 |

| H-6 | ~7.6 | C-6: ~126.0 |

| H-7 | ~8.2 | C-7: ~135.5 |

| H-8 | ~7.7 | C-8: ~128.0 |

| H-9 | ~9.1 | C-9: ~150.0 |

| Ethyl-CH₂ | ~2.9 (q) | Ethyl-CH₂: ~25.0 |

| Ethyl-CH₃ | ~1.4 (t) | Ethyl-CH₃: ~14.0 |

| Propyl-α-CH₂ | ~3.1 (t) | Propyl-α-CH₂: ~32.0 |

| Propyl-β-CH₂ | ~1.8 (sext) | Propyl-β-CH₂: ~22.0 |

| Propyl-γ-CH₃ | ~1.0 (t) | Propyl-γ-CH₃: ~13.5 |

| C-2 | - | ~162.0 |

| C-3 | - | ~140.0 |

| C-10a | - | ~145.0 |

| C-10b | - | ~129.0 |

| C-4a | - | ~124.0 |

| C-6a | - | ~125.0 |

While the 3-ethyl-2-propyl-1,10-phenanthroline ligand itself is conformationally relatively rigid, dynamic NMR (DNMR) studies become highly relevant when it is coordinated to a metal center. In certain coordination complexes, particularly those with bulky co-ligands or in crowded coordination spheres, restricted rotation around the C-C single bonds of the ethyl and propyl substituents could be observed. Variable temperature (VT) NMR experiments could reveal the energy barriers associated with these rotational processes through the coalescence and decoalescence of the methylene proton signals. Furthermore, in complexes where the ligand can undergo exchange, such as dissociative or associative mechanisms, DNMR can be used to determine the rates of these exchange processes.

When 3-ethyl-2-propyl-1,10-phenanthroline is coordinated to a paramagnetic metal ion (e.g., Cu(II), Ni(II), high-spin Fe(II)), the resulting NMR spectra are dramatically altered. The unpaired electron density from the metal center causes large shifts (paramagnetic shifts) and significant broadening of the NMR signals of the ligand. The magnitude and sign of these paramagnetic shifts are sensitive to the distance and geometry of the ligand's nuclei relative to the metal ion. By analyzing these shifts, valuable information about the electronic structure and the nature of the metal-ligand bonding, including the extent of spin delocalization onto the ligand, can be obtained. The protons closer to the metal center would experience the largest shifts and broadening.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 3-ethyl-2-propyl-1,10-phenanthroline and for probing how its vibrational modes are affected upon coordination to a metal ion.

The IR spectrum would be characterized by several key regions. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and propyl groups would appear between 3000 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the phenanthroline ring system would give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the phenanthroline ring are expected. The C=N and C=C stretching vibrations are often observed to shift to higher frequencies, which is indicative of the coordination of the nitrogen atoms to the metal center. These shifts provide direct evidence of complex formation.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR spectroscopy. It would be especially useful for observing the symmetric vibrations of the phenanthroline core.

Table 2: Predicted Key Vibrational Frequencies for 3-ethyl-2-propyl-1,10-phenanthroline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1650 - 1400 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 650 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of 3-ethyl-2-propyl-1,10-phenanthroline and its metal complexes.

The UV-Vis absorption spectrum of 3-ethyl-2-propyl-1,10-phenanthroline in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) would be expected to exhibit intense absorption bands in the ultraviolet region. rsc.org These absorptions are due to π-π* transitions within the conjugated aromatic system of the phenanthroline core. libretexts.orgwhiterose.ac.uk The presence of the electron-donating ethyl and propyl groups may cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted 1,10-phenanthroline (B135089). whiterose.ac.uk

Upon complexation with a metal ion, new absorption bands can appear in the visible region of the spectrum. These are often due to charge-transfer transitions. For complexes with d-block metals, Metal-to-Ligand Charge Transfer (MLCT) bands are common. In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are highly dependent on the nature of the metal ion, its oxidation state, and the solvent. In some cases, Ligand-to-Metal Charge Transfer (LMCT) bands can also be observed.

Many metal complexes of phenanthroline derivatives are luminescent. mdpi.comresearchgate.netrsc.org The free 3-ethyl-2-propyl-1,10-phenanthroline ligand is expected to show weak fluorescence at room temperature from the decay of the first excited singlet state (S₁). rsc.org Upon coordination to certain metal ions, particularly d¹⁰ metals like Zn(II) or Cd(II), or lanthanides like Eu(III) and Tb(III), the ligand can act as an antenna, absorbing light and transferring the energy to the metal center, which then emits light. mdpi.comresearchgate.netrsc.org For transition metal complexes with low-lying MLCT states, phosphorescence from the triplet MLCT state is often observed. The emission wavelength, quantum yield, and lifetime are sensitive probes of the complex's environment and structure.

Table 3: Predicted Electronic Absorption and Emission Properties

| Species | Transition Type | Predicted λₘₐₓ (nm) | Predicted Emission λₘₐₓ (nm) |

| Free Ligand | π-π | ~230, ~270, ~300 | ~360 (Fluorescence) |

| Metal Complex (e.g., Ru(II)) | π-π | ~240, ~280 | - |

| MLCT | ~450 | ~610 (Phosphorescence) |

Photophysical Characterization of Luminescent Complexes and Ligands

The photophysical properties of 1,10-phenanthroline and its derivatives are of significant interest due to their use in luminescent metal complexes. Characterization typically involves measuring absorption and emission spectra, quantum yields, and excited-state lifetimes. For instance, copper(I) and europium(III) complexes with substituted phenanthroline ligands have been studied for their charge-transfer transitions and emissive properties. These studies reveal how substituents on the phenanthroline ring can influence the energy levels and, consequently, the color and efficiency of the emitted light. However, specific data regarding the absorption maxima, emission wavelengths, quantum yields, or excited-state lifetimes for 3-ethyl-2-propyl-1,10-phenanthroline or its luminescent complexes are not present in the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a crucial technique for studying metal complexes with unpaired electrons (open-shell). For complexes involving phenanthroline ligands, EPR spectra provide valuable information about the electronic structure, oxidation state, and coordination environment of the metal center. For example, EPR has been used to characterize copper(II) and iron(III) complexes, revealing details about their geometry and magnetic properties, such as antiferromagnetic coupling in dimeric structures. Analysis of the g-tensor and hyperfine coupling constants allows for a detailed description of the metal-ligand bonding. Despite the utility of this technique, no published EPR spectra or related data could be found for any open-shell metal complexes specifically containing the 3-ethyl-2-propyl-1,10-phenanthroline ligand.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, creating a characteristic "fingerprint." Studies on related heterocyclic compounds and substituted aromatics show common fragmentation patterns, such as the loss of alkyl side chains or cleavages directed by functional groups. More advanced techniques like collision-induced dissociation (CID) can further detail these fragmentation pathways. While the theoretical mass of 3-ethyl-2-propyl-1,10-phenanthroline can be calculated, experimental mass spectra detailing its specific molecular ion peak and fragmentation pattern are not available.

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry, as well as how molecules are arranged in a crystal lattice. Numerous crystal structures of metal complexes containing 1,10-phenanthroline and its derivatives have been reported, detailing the coordination geometry around the metal center, which can range from distorted square planar to trigonal bipyramidal. These studies are fundamental to understanding the structure-property relationships in these materials. A search of crystallographic databases yielded no entries for 3-ethyl-2-propyl-1,10-phenanthroline, meaning its definitive molecular and crystal structure has not been determined or published.

Powder X-ray Diffraction for Bulk Crystalline Characterization and Phase Analysis

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and analyze the bulk purity of a material. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline solid. It can be used to distinguish between different polymorphs or to confirm the formation of a new compound by comparing the experimental pattern to reference patterns. Without a synthesized sample and a corresponding experimental measurement, no powder diffraction pattern for 3-ethyl-2-propyl-1,10-phenanthroline can be presented.

Advanced Electrochemical Methods (e.g., Cyclic Voltammetry, Spectroelectrochemistry) for Redox Behavior and Electron Transfer Pathways

Electrochemical methods like cyclic voltammetry (CV) are essential for investigating the redox properties of phenanthroline ligands and their metal complexes. These studies provide information on the potentials at which oxidation and reduction occur, the stability of the resulting species, and the kinetics of electron transfer. The redox behavior is highly dependent on the metal center and the specific substituents on the phenanthroline ligand. For example, the electrochemical behavior of tris(1,10-phenanthroline)iron(II) has been well-studied, showing how the complex interacts with its environment. However, no cyclic voltammograms or other electrochemical data have been published for complexes involving the 3-ethyl-2-propyl-1,10-phenanthroline ligand, leaving its specific redox behavior and electron transfer pathways uncharacterized.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and structural properties of phenanthroline-based systems. By approximating the many-electron problem to one of electron density, DFT provides a computationally tractable yet accurate method for detailed molecular analysis.

The initial step in any DFT study is the geometry optimization of the molecule to find its most stable three-dimensional structure. For 3-ethyl-2-propyl-1,10-phenanthroline, the presence of flexible ethyl and propyl chains necessitates a thorough conformational analysis. The rotation around the C-C single bonds of the alkyl substituents can lead to various conformers with distinct energies. It is anticipated that the lowest energy conformation will seek to minimize steric hindrance between the alkyl groups and with the adjacent pyridine (B92270) ring of the phenanthroline core.

In metal complexes, the coordination to a metal center will further influence the preferred conformation of the alkyl groups. The geometry around the metal ion, whether tetrahedral, square planar, or octahedral, will dictate the spatial arrangement of the ligands, and in turn, the orientation of the ethyl and propyl substituents. DFT calculations on similar alkyl-substituted phenanthroline complexes have shown that the metal-nitrogen bond lengths and the bite angle of the phenanthroline ligand are sensitive to the steric bulk of the substituents. nih.govrsc.org For instance, in complexes of p-substituted dibenzyltin dichlorides with 1,10-phenanthroline (B135089), the tin atom adopts a regular octahedral geometry. nih.gov It is expected that the ethyl and propyl groups in 3-ethyl-2-propyl-1,10-phenanthroline would induce a slight distortion in the planarity of the phenanthroline ring upon coordination to a metal center.

Table 1: Predicted Geometrical Parameters for a Representative Metal Complex of 3-ethyl-2-propyl-1,10-phenanthroline (Inferred from Analogous Systems)

| Parameter | Predicted Value |

| M-N Bond Length (Å) | 2.1 - 2.3 |

| N-M-N Bite Angle (°) | 78 - 82 |

| C2-C3 Bond Length (Å) | 1.45 - 1.47 |

| Dihedral Angle (Alkyl-Phen) (°) | 40 - 60 |

Note: These values are hypothetical and based on typical ranges observed in DFT studies of other alkyl-substituted phenanthroline complexes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. materialsciencejournal.org

For 3-ethyl-2-propyl-1,10-phenanthroline, the HOMO is expected to be localized primarily on the electron-rich phenanthroline ring system, with some contribution from the alkyl substituents. The LUMO, on the other hand, is anticipated to be distributed across the π-system of the phenanthroline core. The introduction of electron-donating alkyl groups (ethyl and propyl) is predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline. fhsu.edu A smaller HOMO-LUMO gap suggests that the molecule can be more readily excited, which has implications for its potential use in photochemistry and as a photosensitizer in metal complexes. fhsu.edu

Upon complexation with a metal ion, the nature of the frontier orbitals changes significantly. In many transition metal complexes of phenanthroline derivatives, the HOMO becomes localized on the metal center and the ligand, while the LUMO is predominantly located on the phenanthroline ligand. fhsu.edu This distribution is characteristic of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the rich photophysical properties of these complexes. fhsu.edu

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 3-ethyl-2-propyl-1,10-phenanthroline (Inferred from Analogous Systems)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.5 to -1.9 |

| HOMO-LUMO Gap | 4.0 to 4.6 |

Note: These values are hypothetical and based on DFT calculations of other alkyl-substituted phenanthroline derivatives.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the characterization of new compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable application of DFT. idc-online.comnih.govchemrxiv.orgrsc.orgliverpool.ac.uk For 3-ethyl-2-propyl-1,10-phenanthroline, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the alkyl groups. The electron-donating nature of the ethyl and propyl groups would be expected to cause an upfield shift (lower ppm values) for the protons on the phenanthroline ring compared to the unsubstituted parent compound. The specific chemical shifts of the protons within the ethyl and propyl chains would be dependent on their conformational environment.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The absorption bands in phenanthroline derivatives are typically due to π-π* transitions within the aromatic system. The introduction of alkyl substituents is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to the raising of the HOMO energy level. mdpi.com In metal complexes, the appearance of MLCT bands in the visible region is a characteristic feature that can be accurately predicted by TD-DFT.

Vibrational Frequencies: DFT calculations can provide a detailed assignment of the vibrational modes observed in infrared (IR) and Raman spectroscopy. nih.govacs.orgresearchgate.netpsu.eduumich.edu The calculated frequencies for 3-ethyl-2-propyl-1,10-phenanthroline would show characteristic bands for the C-H stretching and bending of the alkyl groups, as well as the ring stretching and out-of-plane bending modes of the phenanthroline core. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. acs.orgpsu.edu

DFT is also a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies for different possible pathways. For reactions involving 3-ethyl-2-propyl-1,10-phenanthroline, such as its synthesis or its role in a catalytic cycle, DFT could be used to understand the step-by-step process of bond formation and cleavage. For example, in the synthesis of phenanthroline derivatives, DFT can help to rationalize the observed regioselectivity and product distribution. nih.govnih.gov

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules over time, particularly in a solution environment.

The behavior of a molecule, especially a charged metal complex, can be significantly influenced by the surrounding solvent molecules. MD and MC simulations explicitly model the interactions between the solute and a large number of solvent molecules, providing insights into solvation, diffusion, and conformational dynamics in solution. rsc.orgnih.govresearchgate.net

For a complex of 3-ethyl-2-propyl-1,10-phenanthroline, MD simulations could be used to study how the solvent molecules arrange themselves around the complex and how this solvation shell affects the complex's properties. rsc.org For instance, the polarity of the solvent can influence the stability of different conformers of the ligand and the geometry of the metal complex. In a study of copper(I) bis-phenanthroline complexes, MD simulations revealed that the solvent plays a crucial role in the excited-state structural dynamics. rsc.org It is expected that in polar solvents, the ethyl and propyl groups of 3-ethyl-2-propyl-1,10-phenanthroline would be oriented to maximize favorable interactions with the solvent, while in nonpolar solvents, intramolecular interactions might be more dominant. These simulations can also provide information on the transport properties of the complex, such as its diffusion coefficient, which is important for applications in areas like catalysis and sensing.

Intermolecular Interactions and Supramolecular Self-Assembly

For substituted phenanthrolines, intermolecular interactions are primarily governed by a combination of π-π stacking, van der Waals forces, and potential hydrogen bonding, depending on the nature of the substituents. The planarity of the phenanthroline ring system facilitates π-π stacking interactions, which are a driving force for the formation of supramolecular assemblies. mdpi.comgoogle.com

The introduction of alkyl groups, such as ethyl and propyl at the 2 and 3 positions, would be expected to influence these interactions in several ways:

Steric Hindrance: The presence of bulky alkyl groups can sterically hinder the close approach of phenanthroline molecules, potentially disrupting the efficiency of π-π stacking. nih.gov This could lead to altered crystal packing and different supramolecular architectures compared to the unsubstituted phenanthroline.

Increased Lipophilicity: The ethyl and propyl groups would increase the lipophilicity of the molecule, which could favor its solubility in nonpolar solvents and influence its self-assembly in solution. mdpi.com

While no specific data for 1,10-Phenanthroline, 3-ethyl-2-propyl- exists, studies on other substituted phenanthrolines have shown that the nature and position of the substituent are critical in determining the final supramolecular structure. google.com

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, ELF)

Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are powerful computational tools used to analyze the nature of chemical bonds and non-covalent interactions. chemicalbook.com Such analyses on phenanthroline derivatives can provide deep insights into their electronic structure.

For 1,10-Phenanthroline, 3-ethyl-2-propyl-, a hypothetical QTAIM analysis would be expected to characterize the bond critical points (BCPs) for the C-C, C-N, and C-H bonds within the molecule. The properties of these BCPs, such as electron density and its Laplacian, would provide quantitative measures of bond strength and type.

An ELF analysis would likely show localization domains corresponding to the core, valence, and lone pair electrons. For instance, the nitrogen atoms on the phenanthroline ring would exhibit distinct lone pair basins, which are crucial for their coordination chemistry. The introduction of ethyl and propyl groups would primarily affect the topology in their immediate vicinity, but significant electronic perturbations across the entire aromatic system are less likely, though possible. Studies on related systems have used these methods to understand electron delocalization.

Modeling of Metal-Ligand Interactions, Binding Affinities, and Thermodynamic Parameters

1,10-phenanthroline and its derivatives are well-known chelating ligands that form stable complexes with a wide variety of metal ions. nih.gov The binding affinity and thermodynamic stability of these complexes are influenced by both electronic and steric factors.

The ethyl and propyl groups on 1,10-Phenanthroline, 3-ethyl-2-propyl- would have a significant impact on its coordination chemistry:

Steric Effects: The alkyl groups, particularly the propyl group at the 2-position, would create steric hindrance around the nitrogen donor atoms. This could affect the coordination geometry and the stability of the resulting metal complexes. For some metals, this steric bulk might favor lower coordination numbers. nih.gov

Electronic Effects: Alkyl groups are weakly electron-donating. This could slightly increase the basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds in the absence of overwhelming steric repulsion.

Computational modeling of metal complexes with this ligand would involve calculating binding energies, bond lengths, and angles. Thermodynamic parameters such as the enthalpy and entropy of complexation could also be determined, providing a comprehensive picture of the stability of these complexes in solution. Research on other substituted phenanthrolines has shown that such substitutions can be used to tune the binding properties for specific applications.

Investigation of Tautomerism and Isomerism Energetics

Tautomerism is not a major consideration for the parent 1,10-phenanthroline. However, certain substitutions can introduce the possibility of tautomeric forms. For 1,10-Phenanthroline, 3-ethyl-2-propyl-, without functional groups that can readily undergo proton transfer, significant tautomerism is not expected. Studies on other derivatives have explored tautomerism when appropriate functional groups are present.

Regarding isomerism, one could consider rotational isomers (conformers) related to the orientation of the ethyl and propyl groups. Computational studies could determine the relative energies of these different conformers and the energy barriers for their interconversion. These energetic differences are typically small but can be relevant in understanding the molecule's dynamic behavior.

Advanced Applications in Chemical Sciences Non Biological/non Clinical Focus

Catalysis and Organometallic Chemistry

The presence of alkyl groups proximate to the nitrogen coordinating atoms of the 1,10-phenanthroline (B135089) core in 3-ethyl-2-propyl-1,10-phenanthroline significantly influences the catalytic behavior of its metal complexes. These substituents can modulate the steric environment and the electron density at the metal center, thereby impacting the activity, selectivity, and stability of the catalyst.

Homogeneous and Heterogeneous Catalysis

Complexes of 3-ethyl-2-propyl-1,10-phenanthroline are expected to be effective in a range of homogeneous catalytic transformations, including oxidation reactions, polymerization, and photoredox transformations. The alkyl groups can enhance the solubility of the metal complexes in organic solvents, a crucial factor for homogeneous catalysis.

In the realm of oxidation reactions , phenanthroline-based catalysts are known to be effective. For instance, copper complexes of substituted phenanthrolines have been utilized for the aerobic oxidation of alcohols. The steric bulk introduced by the ethyl and propyl groups in 3-ethyl-2-propyl-1,10-phenanthroline can influence the substrate selectivity and prevent catalyst deactivation pathways such as dimerization. While direct studies on this specific ligand are limited, research on related 2,9-dialkyl-substituted phenanthrolines in palladium-catalyzed alcohol oxidation has shown that the nature of the alkyl substituent significantly affects reaction rates. For example, in the aerobic oxidation of 2-hexanol, neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) proved to be a superior ligand for palladium compared to those with longer n-alkyl substituents. researchgate.net

Regarding polymerization reactions , palladium complexes of 3-alkyl-substituted-1,10-phenanthrolines have been investigated for CO/vinyl arene copolymerization. acs.orgfigshare.com The steric hindrance of the alkyl group at the 3-position was found to influence the molecular weight and yield of the resulting polyketones. acs.orgfigshare.com It is plausible that a 3-ethyl-2-propyl-1,10-phenanthroline ligand would confer similar benefits, potentially leading to catalysts with long lifetimes and the production of high molecular weight polymers. acs.org The table below summarizes the effect of substitution on the phenanthroline ring on catalyst productivity in CO/styrene copolymerization, illustrating the impact of steric hindrance.

Table 1: Effect of Phenanthroline Substitution on CO/Styrene Copolymerization Productivity

| Ligand | Substituents | Productivity (g polymer / g Pd) |

|---|---|---|

| phen | None | High |

| dmphen | 4,7-dimethyl | Moderate |

In the rapidly developing field of photoredox transformations , phenanthroline derivatives are widely used as ligands in ruthenium and iridium complexes. These complexes can absorb visible light and initiate single-electron transfer processes. figshare.com The electronic properties of the phenanthroline ligand, which can be tuned by substituents, are crucial in determining the redox potentials of the resulting photocatalyst. While specific data for 3-ethyl-2-propyl-1,10-phenanthroline is not available, studies on other substituted phenanthrolines, such as bromo- and phosphonate-substituted derivatives, have demonstrated the feasibility of using these compounds in photoredox-catalyzed reactions. figshare.comcmu.eduresearchgate.netchim.it The alkyl groups in 3-ethyl-2-propyl-1,10-phenanthroline, being electron-donating, would be expected to influence the metal-to-ligand charge-transfer (MLCT) energies of the complex, thereby affecting its photophysical properties and photocatalytic activity.

For heterogeneous catalysis , the 3-ethyl-2-propyl-1,10-phenanthroline ligand can be anchored to solid supports to create robust and recyclable catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

Design of Chiral Catalysts Utilizing Alkyl-Substituted Phenanthrolines

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. acs.org While 3-ethyl-2-propyl-1,10-phenanthroline itself is not chiral, its C2- and C3-substitution pattern provides a valuable scaffold for the design of chiral ligands. nih.gov The introduction of a chiral center within the ethyl or propyl group, or the attachment of a chiral auxiliary to the phenanthroline backbone, can create a chiral environment around the metal center.

The steric bulk of the alkyl groups in the 2- and 3-positions can play a crucial role in stereochemical control by directing the approach of the substrate to the catalytic active site. This can lead to high enantioselectivity in a variety of reactions. The design of such catalysts often involves creating a well-defined chiral pocket around the metal, and the rigid framework of the phenanthroline ligand is advantageous in this respect. nih.gov Research on other chiral phenanthroline derivatives has shown their effectiveness in palladium-catalyzed asymmetric allylic substitution and other enantioselective transformations. rsc.org The principles learned from these systems can be applied to the design of new chiral catalysts based on the 3-ethyl-2-propyl-1,10-phenanthroline framework.

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and for the rational design of new catalysts. For reactions involving complexes of 3-ethyl-2-propyl-1,10-phenanthroline, the ethyl and propyl groups are expected to influence several key steps in the catalytic cycle.

The steric hindrance provided by the 2-propyl group can affect the coordination of substrates and the geometry of the active species. In photoredox catalysis, the electronic nature of the alkyl substituents can modulate the energies of the excited states and the rates of electron transfer. nih.gov For example, in a proposed catalytic cycle for a photoredox reaction, the photocatalyst is excited by light, followed by a single-electron transfer (SET) to or from a substrate. The resulting radical ion then undergoes further reactions to form the product, and the photocatalyst is regenerated in a subsequent SET process. The substituents on the phenanthroline ligand influence the redox potentials of the photocatalyst, which in turn affects the feasibility of these SET steps.

Mechanistic studies on related systems provide insights into the potential roles of 3-ethyl-2-propyl-1,10-phenanthroline. For instance, in the palladium-catalyzed copolymerization of CO and vinyl arenes with 3-alkyl-phenanthroline ligands, a dynamic equilibrium between syn and anti isomers of the bischelated palladium complexes was observed in solution. figshare.com This equilibrium, influenced by the alkyl substituents, likely plays a role in the catalytic activity.

Materials Science and Engineering

The unique photophysical properties of metal complexes of substituted phenanthrolines make them attractive candidates for applications in materials science, particularly in the development of advanced optical and electronic materials.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data processing and telecommunications. acs.org The second-order NLO response of a material is related to its molecular hyperpolarizability (β). Coordination complexes, especially those with charge-transfer transitions, can exhibit large β values.

Complexes of 3-ethyl-2-propyl-1,10-phenanthroline with suitable metal ions are expected to possess NLO properties. The introduction of the phenanthroline ligand can significantly enhance the NLO response of a metal complex. For example, the substitution of a diglyme (B29089) ligand with 1,10-phenanthroline in a europium(III) β-diketonate complex resulted in a six-fold increase in the NLO response. acs.org The alkyl groups in 3-ethyl-2-propyl-1,10-phenanthroline can further modulate these properties by influencing the electronic structure and the charge-transfer characteristics of the complex. While direct experimental data for this specific compound is lacking, the principles of NLO material design suggest that it could be a promising building block.

Luminescent Materials for Optoelectronic Devices and Displays

The rigid and planar structure of the 1,10-phenanthroline core makes it an excellent scaffold for the construction of luminescent materials. rsc.org Metal complexes of phenanthroline and its derivatives are widely studied for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). nih.gov

The luminescence of these complexes often arises from metal-to-ligand charge-transfer (MLCT) excited states. The energy and lifetime of these excited states, and thus the color and efficiency of the luminescence, can be fine-tuned by modifying the substituents on the phenanthroline ligand. The electron-donating ethyl and propyl groups in 3-ethyl-2-propyl-1,10-phenanthroline are expected to influence the MLCT transitions, potentially leading to red-shifted emission compared to the unsubstituted phenanthroline complex.

Studies on related systems have shown that alkyl substituents can have a profound effect on the luminescent properties. For instance, copper(I) complexes with 2,9-dialkyl-1,10-phenanthroline ligands exhibit intense luminescence, and the length of the alkyl chains can influence the emission behavior in different environments. acs.org Similarly, ruthenium(II) complexes with alkyl-substituted phenanthrolines have been investigated for their photophysical properties and potential applications in cellular imaging. nih.govacs.org The table below shows the effect of substituents on the emission maxima of 2-(phenylamino)-1,10-phenanthrolines, illustrating the electronic influence of different groups.

Table 2: Effect of Substituents on the Emission Maxima of 2-(Phenylamino)-1,10-phenanthroline Derivatives

| Substituent on Phenylamino Group | Emission Maximum (λmax) | Shift relative to unsubstituted (nm) |

|---|---|---|

| 4-OMe | 442 nm | +62 |

| 4-Me | 399 nm | +19 |

| H | 380 nm | 0 |

| 4-CF3 | 342 nm | -38 |

Data adapted from a study on 2-(phenylamino)-1,10-phenanthroline derivatives, illustrating the general principle of substituent effects on emission. nih.gov

These findings suggest that 3-ethyl-2-propyl-1,10-phenanthroline is a promising ligand for the development of new luminescent materials for a variety of optoelectronic applications. mdpi.comappliedmaterials.comrsc.org

Components in Supramolecular Architectures and Coordination Polymers

The rigid, planar, and aromatic structure of the 1,10-phenanthroline core makes it a prime building block for the construction of complex supramolecular assemblies and coordination polymers. researchgate.net The introduction of ethyl and propyl groups at the 3 and 2 positions, respectively, in 1,10-Phenanthroline, 3-ethyl-2-propyl- , enhances its solubility in organic solvents and introduces steric factors that can be exploited to control the dimensionality and topology of the resulting structures. vulcanchem.com

These alkyl substituents can influence the self-assembly process, directing the formation of specific supramolecular motifs through van der Waals interactions and by modulating the coordination geometry around a metal center. nih.gov In coordination polymers, the bidentate N,N'-chelating site of the phenanthroline ligand readily binds to metal ions, forming stable nodes. The extended structure is then propagated by bridging ligands or counter-ions, leading to the formation of one-, two-, or three-dimensional networks. znaturforsch.com The alkyl groups on the phenanthroline ring can dictate the packing of these polymer chains, influencing properties such as porosity and guest inclusion capabilities. The resulting supramolecular frameworks can exhibit interesting properties, including luminescence and host-guest chemistry. znaturforsch.comtu-clausthal.de

| Feature | Role in Supramolecular Chemistry |

| Rigid Phenanthroline Core | Provides a stable and predictable building block for self-assembly. researchgate.net |

| Bidentate N,N'-Chelation | Forms strong and stable complexes with a wide range of metal ions. chim.it |

| Ethyl and Propyl Substituents | Influence solubility, steric hindrance, and packing in the solid state. vulcanchem.com |

| π-π Stacking Interactions | Contribute to the stability and dimensionality of the supramolecular architecture. nih.govtu-clausthal.de |

Analytical Chemistry and Separations Science

Reagents for Selective Metal Ion Detection and Chemical Sensing

Derivatives of 1,10-phenanthroline are well-established as sensitive and selective reagents for the detection of various metal ions. chim.it The formation of a complex between 1,10-Phenanthroline, 3-ethyl-2-propyl- and a target metal ion can lead to a distinct change in the solution's photophysical properties, such as the appearance of a new color (colorimetric sensing) or the enhancement of fluorescence (fluorescent sensing). These changes form the basis of its application as a chemical sensor.

The selectivity of the phenanthroline ligand for specific metal ions can be fine-tuned by modifying the substituents on the aromatic core. researchgate.net The ethyl and propyl groups in 1,10-Phenanthroline, 3-ethyl-2-propyl- can enhance its affinity for certain metal ions through electronic and steric effects, thereby improving the selectivity of the sensor. For instance, phenanthroline-based sensors have been successfully employed for the potentiometric determination of heavy metal ions like Hg(II) and Cu(II). nih.gov The formation of stable complexes with these ions results in a measurable electrical signal that correlates with the ion concentration.

Extraction and Separation of Specific Metal Ions (e.g., f-elements, Heavy Metals)

The unique coordination properties of phenanthroline derivatives make them excellent extractants for the selective separation of metal ions, a critical process in areas such as nuclear waste reprocessing and hydrometallurgy. Ligands derived from 1,10-phenanthroline have demonstrated significant potential in the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)), a notoriously difficult separation due to their similar ionic radii and chemical properties. mdpi.comnih.govresearchgate.net

The presence of both soft (nitrogen) and potentially hard (if further functionalized) donor atoms in phenanthroline-based ligands allows for the selective complexation of actinides over lanthanides. nih.gov The alkyl groups in 1,10-Phenanthroline, 3-ethyl-2-propyl- increase its lipophilicity, making it more soluble in the organic phase used in liquid-liquid extraction processes. vulcanchem.com This enhanced solubility is crucial for efficient extraction. Research on related N,N'-dialkyl-diamide-phenanthroline ligands has shown high extraction efficiency and selectivity for Am(III) over Eu(III). researchgate.net Furthermore, 1,10-phenanthroline adsorbed on solid supports has been used for the preconcentration and separation of heavy metal ions such as Cd(II), Co(II), Ni(II), Cu(II), Pb(II), and Zn(II) from aqueous solutions. researchgate.net

| Metal Ion | Application | Relevant Findings |

| f-elements (Am, Eu) | Nuclear waste partitioning | Phenanthroline-diamide ligands show high selectivity for Am(III) over Eu(III). mdpi.comresearchgate.net |

| Heavy Metals (Hg, Cu, Pb, etc.) | Environmental remediation and analysis | Phenanthroline-based sensors and sorbents enable selective detection and removal. nih.govresearchgate.net |

Fundamental Redox Chemistry and Electron Transfer Processes

Investigation of Electron Transfer Pathways in Photoactive Systems

Complexes of 1,10-phenanthroline derivatives with transition metals, particularly ruthenium(II) and copper(II), are intensely studied for their rich photophysical and electrochemical properties. chim.itresearchgate.net These complexes can absorb light and participate in electron transfer processes, making them key components in photoactive systems. The excited states of these complexes, often metal-to-ligand charge-transfer (MLCT) states, are potent oxidizing or reducing agents. chim.it

The electronic properties of the phenanthroline ligand, which can be modulated by substituents, play a crucial role in determining the energy of the MLCT state and the kinetics of electron transfer. The electron-donating nature of the ethyl and propyl groups in 1,10-Phenanthroline, 3-ethyl-2-propyl- would be expected to influence the redox potential of its metal complexes. researchgate.net By studying these complexes, researchers can gain fundamental insights into the mechanisms of intramolecular and intermolecular electron transfer, which are vital for designing artificial photosynthetic systems and photoredox catalysts.

Role in Energy Storage and Conversion Technologies

The ability of phenanthroline complexes to undergo reversible redox reactions makes them promising candidates for applications in energy storage and conversion. researchgate.net For instance, they can be used as redox mediators in dye-sensitized solar cells (DSSCs), where they facilitate the regeneration of the photo-oxidized dye by shuttling electrons from the counter electrode. The redox potential of the mediator is a critical parameter that affects the open-circuit voltage of the solar cell.

Furthermore, the versatile coordination chemistry of phenanthroline ligands allows for the construction of polynuclear metal complexes that can act as molecular catalysts for energy-relevant reactions, such as water oxidation or carbon dioxide reduction. The catalytic activity and stability of these complexes are highly dependent on the ligand framework. While direct studies on 1,10-Phenanthroline, 3-ethyl-2-propyl- in these specific applications are not widely reported, the fundamental properties of phenanthroline complexes suggest its potential utility in these advanced technological fields. chim.itresearchgate.net

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways for Highly Substituted Phenanthroline Derivatives

The synthesis of asymmetrically substituted phenanthrolines like 3-ethyl-2-propyl-1,10-phenanthroline presents significant challenges. Traditional methods often result in mixtures of isomers or require multi-step, low-yield procedures. Future research will focus on developing more efficient and selective synthetic strategies. A review of synthetic strategies from the 1950s to the present highlights the versatility of the phenanthroline backbone, which offers eight distinct positions for functionalization. nih.govacs.org The specific reactivity of each pair of carbon atoms enables the attachment of different groups, leading to polyfunctional arrays. acs.org

A promising avenue is the development of one-pot, multi-component reactions that allow for the rapid assembly of the phenanthroline core with desired substituents. tandfonline.com Furthermore, late-stage functionalization techniques, such as C-H activation, could provide direct routes to introduce alkyl groups like ethyl and propyl onto a pre-formed phenanthroline scaffold, offering greater control and efficiency. Researchers are also exploring novel methods for creating water-soluble phenanthroline derivatives by introducing carboxyl or phenol (B47542) groups under mild conditions, which could be adapted for complex structures. mdpi.com

| Synthetic Strategy | Description | Potential Advantages for 3-ethyl-2-propyl-1,10-phenanthroline |

| Stepwise Polyfunctionalization | Sequential introduction of functional groups at specific positions on the phenanthroline core. nih.govacs.org | High control over the final structure, enabling the precise placement of ethyl and propyl groups. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. tandfonline.com | Increased efficiency, reduced waste, and rapid access to a library of substituted phenanthrolines. |

| C-H Activation/Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. | Fewer synthetic steps, potentially allowing direct installation of ethyl and propyl groups onto the phenanthroline backbone. |

| Modified Perkin Condensation | A method used to synthesize vinyl or styryl analogs of 1,10-phenanthroline (B135089) derivatives with phenol functions, demonstrating a new way to convert methyl derivatives. mdpi.com | Offers a new strategy for converting simple starting materials into more complex, functionalized phenanthrolines. |

Investigation of Emerging Metal-Ligand Architectures with Tunable Properties

The coordination of 1,10-phenanthroline ligands to metal centers is fundamental to their application in catalysis, sensing, and materials science. nih.govrsc.org The specific substitution pattern of 3-ethyl-2-propyl-1,10-phenanthroline, with its bulky and electron-donating alkyl groups, is expected to create unique metal complexes. The steric hindrance can influence the coordination geometry and the number of ligands that can bind to a metal center, potentially favoring the formation of heteroleptic complexes—those with different ligands bound to the same metal ion. rsc.org

Future research will involve synthesizing and characterizing the metal complexes of 3-ethyl-2-propyl-1,10-phenanthroline with various transition metals. The objective is to create novel architectures with properties that can be fine-tuned. For instance, combining this sterically demanding phenanthroline with other ligands could lead to dynamic multicomponent assemblies with unique functions. rsc.org The electronic properties of these complexes can also be adjusted by coordinating a second metal, which influences the frontier orbitals and can be used in applications like photocatalysis. researchgate.net The role of organic ligands in directing the final architecture of multicomponent nano-objects is a key area of investigation, with the potential to create hybrid materials with synergistic properties arising from interface interactions. rsc.org

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Understanding the mechanisms of both the synthesis of substituted phenanthrolines and their subsequent complexation with metals is crucial for optimizing these processes. Advanced in situ spectroscopic techniques offer a window into these reactions as they occur. Techniques such as in situ luminescence analysis, infrared (IR) spectroscopy, and X-ray diffraction (XRD) can monitor changes in the coordination environment and track the formation of solid products in real time. researchgate.net

For example, researchers have used in situ luminescence to follow the formation of a cerium-phenanthroline complex, observing a gradual shift in the emission band as the metal ion's coordination environment changed. researchgate.net Similarly, combining techniques like Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy allows for the simultaneous monitoring of different aspects of a reaction, providing a more complete mechanistic picture. researchgate.net Applying these methods to the synthesis of 3-ethyl-2-propyl-1,10-phenanthroline and its metal complexes would provide invaluable data on reaction kinetics, intermediates, and pathway dynamics, enabling the rational design of improved synthetic protocols. researchgate.netnih.gov

| In Situ Technique | Information Provided | Application to Phenanthroline Chemistry |